2-bromo-N-(2-fluorophenyl)benzamide
Description
2-Bromo-N-(2-fluorophenyl)benzamide is a halogenated benzamide featuring a bromine atom at the ortho position of the benzoyl group and a fluorine atom at the ortho position of the aniline moiety. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and influence intermolecular interactions, while bromine’s polarizability can modulate electronic effects and crystal packing .
Structurally related compounds, such as 2-bromo-N-(2,4-dichlorophenyl)benzamide (ZAJWUF) and 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide (XEHZOD), highlight the versatility of halogen substitutions in tuning molecular properties .
Properties
IUPAC Name |
2-bromo-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTPNKKXQYCFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-fluorophenyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the 2-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Amidation: The brominated benzamide is then reacted with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) to form the desired product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-bromo-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of N-(2-fluorophenyl)-2-substituted benzamides.
Reduction: Formation of 2-amino-N-(2-fluorophenyl)benzamide.
Oxidation: Formation of 2-bromo-N-(2-fluorophenyl)benzoic acid.
Scientific Research Applications
2-bromo-N-(2-fluorophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: Nitro (NO₂) and fluorine substituents increase electrophilicity, influencing reactivity in cross-coupling reactions .
- π-Stacking : Chromenyl or fluorophenyl groups enhance stacking interactions, as seen in compound 6j .
Physical and Spectroscopic Properties
Melting points and NMR data provide insights into stability and electronic environments:
Notes:
- The absence of melting point data for the target compound underscores a gap in current literature.
- Aromatic proton signals in compound 6j (δ 7.44–8.07) reflect deshielding due to electron-withdrawing groups .
Crystallographic Comparisons
Crystal structures reveal packing patterns and hydrogen-bonding motifs:
Key Findings :
Q & A
Q. Methodological Answer :
- Key Steps :
- Bromination : Introduce bromine at the ortho position of the benzoyl chloride precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
- Amide Coupling : React 2-bromo-benzoyl chloride with 2-fluoroaniline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. Monitor reaction completion via TLC (Rf ≈ 0.5 in hexane:ethyl acetate 3:1) .
- Regioselectivity Control :
- Use steric hindrance (e.g., bulky substituents) or directing groups (e.g., meta-directing fluorine) to favor specific substitution patterns. For example, the fluorine atom in 2-fluoroaniline directs electrophilic attack to the para position, stabilizing intermediates .
Q. Table 1: Reagents and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 75–85 | >95% |
| Amide Coupling | TEA, DCM, RT, 12h | 90–95 | >98% |
Advanced: How can crystallographic data resolve structural ambiguities in this compound polymorphs?
Q. Methodological Answer :
- Techniques :
- X-ray Diffraction (XRD) : Use SHELXL (SHELX-97) for refinement. Key parameters: R-factor < 5%, wR₂ < 10% .
- Mercury Software : Analyze intermolecular interactions (e.g., C-H···π, halogen bonding). For example, in related benzamide polymorphs, C-H···π interactions contribute 20–25% to lattice stability .
- Case Study :
- Compare Form IA and IB of 3-chloro-N-(2-fluorophenyl)benzamide (analogous structure): Form IA exhibits stronger H···I interactions (9.5% fingerprint plot contribution vs. 5% in IB) .
Q. Table 2: Crystallographic Parameters
| Polymorph | Space Group | C-H···π Contribution (%) | Halogen Bonding (Å) |
|---|---|---|---|
| Form IA | P2₁/c | 20.7 | 3.2 (Br···N) |
| Form IB | Pna2₁ | 25.8 | 3.5 (Br···O) |
Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound?
Q. Methodological Answer :
- Target Identification :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
- Receptor Binding : Radiolabeled ligand displacement assays (e.g., [³H]VUF15485 for histamine receptors) .
- Protocol :
- Prepare compound in DMSO (stock: 10 mM).
- Use HEK-293 cells transfected with target receptors.
- Measure IC₅₀ via dose-response curves (GraphPad Prism for nonlinear regression) .
Advanced: How do substituent variations (e.g., halogen position) impact the pharmacological profile of this compound analogs?
Q. Methodological Answer :
- SAR Analysis :
- Fluorine Position : 2-Fluorophenyl enhances metabolic stability (logP = 2.8) vs. 4-fluorophenyl (logP = 3.1) due to reduced lipophilicity .
- Bromine vs. Chlorine : Bromine increases steric bulk, improving target selectivity (e.g., 10-fold higher affinity for H₃ receptors) .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) to compare binding modes. For example, 2-bromo substitution forms a critical halogen bond with Tyr³⁵⁰ in H₃ receptors (ΔG = -9.2 kcal/mol) .
Q. Table 3: Pharmacological Data
| Analog | Target (IC₅₀, nM) | logP | Half-life (h) |
|---|---|---|---|
| 2-Br-2-F | H₃: 12 ± 2 | 2.8 | 4.5 |
| 2-Cl-4-F | EGFR: 85 ± 10 | 3.1 | 3.2 |
Advanced: How can researchers address contradictory data in solubility and bioavailability studies of this compound?
Q. Methodological Answer :
- Root Causes :
- Polymorphism : Different crystal forms (e.g., amorphous vs. crystalline) yield solubility variations (e.g., 0.5 mg/mL vs. 1.2 mg/mL) .
- Assay Conditions : pH-dependent solubility (e.g., 2.5-fold increase at pH 6.8 vs. pH 7.4) .
- Mitigation Strategies :
- Standardized Protocols : Use biorelevant media (FaSSIF/FeSSIF) for dissolution testing.
- Cocrystallization : Improve solubility via coformers (e.g., succinic acid increases solubility to 2.8 mg/mL) .
Basic: What analytical techniques validate the purity of this compound post-synthesis?
Q. Methodological Answer :
- Techniques :
- HPLC-MS : C₁₈ column, gradient elution (ACN:H₂O + 0.1% TFA), retention time ~8.2 min .
- ¹H/¹³C NMR : Key signals: δ 8.1 (Ar-H, singlet), δ 7.5 (F-phenyl, doublet), δ 10.2 (NH, broad) .
- Acceptance Criteria :
- Purity ≥ 95% (HPLC), residual solvents < 0.1% (GC-MS) .
Advanced: What strategies optimize the scalability of this compound synthesis for preclinical studies?
Q. Methodological Answer :
- Process Chemistry :
- Continuous Flow : Reduce reaction time from 12h (batch) to 30min via microreactors (residence time 5min, 80°C) .
- Catalysis : Use Pd(OAc)₂ for Suzuki coupling (yield: 92%, TOF = 500 h⁻¹) .
- Cost Analysis :
- Switch from DCM to toluene (50% cost reduction) without compromising yield .
Advanced: How do intermolecular interactions in this compound influence its solid-state stability?
Q. Methodological Answer :
- Crystal Engineering :
- Halogen Bonding : Br···O=C interactions (3.0 Å) stabilize lattice energy (-25 kJ/mol) .
- π-Stacking : Offset stacking (3.5 Å interplanar distance) reduces photodegradation .
- Accelerated Stability Testing :
- 40°C/75% RH: Amorphous form degrades 15% in 4 weeks vs. 5% for crystalline .
Basic: What safety protocols are essential for handling this compound in the lab?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis (bromine vapors irritate respiratory systems) .
- Waste Disposal : Neutralize with 10% sodium thiosulfate before aqueous disposal .
Advanced: How can computational modeling predict the metabolic pathways of this compound?
Q. Methodological Answer :
- In Silico Tools :
- CYP450 Metabolism : Use StarDrop’s WhichP450 module to identify oxidation sites (e.g., demethylation at C-3).
- Metabolite Prediction : MetaSite predicts major metabolites: hydroxylation (m/z 315) and glucuronidation (m/z 491) .
- Validation :
- Compare with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
